molecular formula C11H18N4O2 B11736422 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine

4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11736422
M. Wt: 238.29 g/mol
InChI Key: QSDYQBVENJBLSW-UHFFFAOYSA-N
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Description

4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a pyrazole ring, and a propyl chain, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the morpholine and pyrazole rings through a carbonylation reaction, using reagents such as carbon monoxide and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key factors include temperature control, solvent selection, and catalyst efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine or pyrazole compounds .

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

(3-amino-1-propylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13)

InChI Key

QSDYQBVENJBLSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2

Origin of Product

United States

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